molecular formula C5H10O3 B3052698 1-Methoxyethyl acetate CAS No. 4382-77-8

1-Methoxyethyl acetate

Cat. No.: B3052698
CAS No.: 4382-77-8
M. Wt: 118.13 g/mol
InChI Key: FMWCKLXINCGQFM-UHFFFAOYSA-N
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Description

1-Methoxyethyl acetate, also known as acetic acid 1-methoxyethyl ester, is an organic compound with the molecular formula C5H10O3. It is a colorless liquid with a mild, ethereal odor. This compound is commonly used as a solvent in various industrial applications due to its excellent solubility properties and relatively low toxicity.

Scientific Research Applications

1-Methoxyethyl acetate is widely used in scientific research and industrial applications due to its solvent properties. Some of its applications include:

    Chemistry: Used as a solvent in organic synthesis and chromatography.

    Biology: Employed in the preparation of biological samples for analysis.

    Medicine: Utilized in pharmaceutical formulations and drug delivery systems.

    Industry: Applied in the production of coatings, inks, and adhesives.

Safety and Hazards

1-Methoxyethyl acetate is harmful if swallowed, in contact with skin, and if inhaled. It may cause eye irritation, drowsiness, or dizziness. It may also damage fertility or the unborn child .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxyethyl acetate can be synthesized through the esterification of 1-methoxyethanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using continuous esterification processes. The reactants, 1-methoxyethanol and acetic acid, are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated and continuously stirred to promote the esterification reaction. The resulting product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1-Methoxyethyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 1-methoxyethanol and acetic acid.

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Hydrolysis: 1-Methoxyethanol and acetic acid.

    Oxidation: Carboxylic acids or aldehydes.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

1-Methoxyethyl acetate is similar to other glycol ether acetates, such as 2-methoxyethyl acetate and 2-ethoxyethyl acetate. These compounds share similar solvent properties but differ in their molecular structures and boiling points. This compound is unique due to its specific balance of solubility and volatility, making it suitable for applications where a mild solvent is required.

List of Similar Compounds

  • 2-Methoxyethyl acetate
  • 2-Ethoxyethyl acetate
  • Ethylene glycol monomethyl ether acetate
  • Methyl cellosolve acetate

Properties

IUPAC Name

1-methoxyethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(6)8-5(2)7-3/h5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWCKLXINCGQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336942
Record name 1-Methoxyethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4382-77-8
Record name 1-Methoxyethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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